molecular formula C12H8BrFS B8651192 1-Bromo-5-fluoro-2-(phenylsulfanyl)-benzene

1-Bromo-5-fluoro-2-(phenylsulfanyl)-benzene

Cat. No. B8651192
M. Wt: 283.16 g/mol
InChI Key: JUPVOLUSMSIRDH-UHFFFAOYSA-N
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Patent
US07732463B2

Procedure details

Prepared from benzenethiol and 2-bromo-4-fluoro-1-iodo-benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1I>>[Br:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=CC(=C1)F)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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